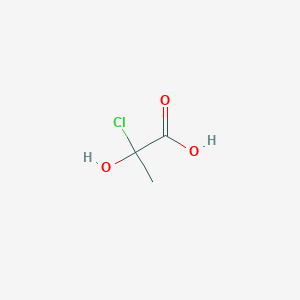

2-Chloro-2-hydroxypropanoic acid

Description

Contextualization within Halogenated Hydroxycarboxylic Acids

Halogenated hydroxycarboxylic acids are a class of organic compounds that contain a carboxyl group (-COOH), a hydroxyl group (-OH), and at least one halogen atom. The presence and relative positions of these functional groups significantly influence the molecule's reactivity, acidity, and biological activity.

2-Chloro-2-hydroxypropanoic acid is a prime example of this class. Its properties can be better understood by comparing it to related, simpler compounds:

2-Hydroxypropanoic acid (Lactic Acid): This well-known alpha-hydroxy acid lacks the chlorine atom. ebi.ac.uk It is widely used in the food and cosmetic industries and plays a role in biological metabolic processes. atamankimya.com

2-Chloropropanoic acid: This compound has a chlorine atom at the C2 position but lacks the hydroxyl group. wikipedia.org It is recognized as a toxic and corrosive chemical intermediate used in the synthesis of other products, including herbicides and pharmaceuticals. wikipedia.org

The presence of both the electron-withdrawing chlorine atom and the hydroxyl group on the same carbon in this compound is expected to modify its acidity and reactivity compared to these analogues. The study of such compounds contributes to a broader understanding of how multiple functional groups influence molecular behavior.

Structural Features and Stereochemical Significance

The most critical structural feature of this compound is the presence of a chiral center. The second carbon atom (C2) is bonded to four different groups: a methyl group (-CH₃), a carboxyl group (-COOH), a hydroxyl group (-OH), and a chlorine atom (-Cl). quora.com

This chirality means that the molecule is optically active and can exist as two non-superimposable mirror images, known as enantiomers:

(R)-2-Chloro-2-hydroxypropanoic acid

(S)-2-Chloro-2-hydroxypropanoic acid

This stereoisomerism is highly significant in chemical and biological contexts. quora.com The spatial arrangement of the atoms can lead to different interactions with other chiral molecules, such as enzymes or receptors in biological systems. Consequently, one enantiomer might exhibit different biological activity or be metabolized differently than the other. The synthesis of specific enantiomers often requires specialized techniques in stereoselective synthesis or chiral chromatography for separation.

Historical Development and Emerging Research Trajectories

The synthesis of alpha-hydroxy acids and their halogenated derivatives has a long history. One common method for preparing 2-hydroxypropanoic acid (lactic acid) involves the hydrolysis of 2-chloropropionic acid. atamankimya.com Conversely, the synthesis of this compound can be achieved through the chlorination of 2-hydroxypropanoic acid under acidic conditions. A well-established method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which typically involves reacting the carboxylic acid with a halogen in the presence of red phosphorus. quora.comvedantu.com

Emerging research is exploring the roles of hydroxy-carboxylic acids and their receptors in biology. A family of G protein-coupled receptors, known as hydroxy-carboxylic acid (HCA) receptors, are activated by metabolic intermediates like lactate (B86563) and 3-hydroxybutyrate. frontiersin.org These receptors are involved in regulating metabolic functions and have become targets for treating diseases like dyslipidemia. frontiersin.orgnih.gov While research has focused on endogenous ligands, the study of synthetic halogenated analogs like this compound could provide valuable insights into the structure-activity relationships of these receptors and potentially lead to the development of new therapeutic agents. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅ClO₃ |

| Molecular Weight | 124.52 g/mol |

| CAS Number | 35060-81-2 |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(=O)O)(O)Cl |

Source: chemspider.comnih.gov

Comparison of Related Propanoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C₃H₅ClO₃ | 124.52 | Contains both -Cl and -OH at C2 |

| 2-Hydroxypropanoic acid (Lactic Acid) | C₃H₆O₃ | 90.08 | Lacks a chlorine atom |

| 2-Chloropropanoic acid | C₃H₅ClO₂ | 108.52 | Lacks a hydroxyl group at C2 |

Source: wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

35060-81-2 |

|---|---|

Molecular Formula |

C3H5ClO3 |

Molecular Weight |

124.52 g/mol |

IUPAC Name |

2-chloro-2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H5ClO3/c1-3(4,7)2(5)6/h7H,1H3,(H,5,6) |

InChI Key |

DSCUFZSWIGAJKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)(O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 2 Hydroxypropanoic Acid

Direct Halogenation Strategies

Direct halogenation strategies involve the direct introduction of a chlorine atom into a precursor molecule that already contains the desired carbon skeleton and, in some cases, the hydroxyl group.

The direct chlorination of 2-hydroxypropanoic acid (lactic acid) presents a straightforward approach to 2-Chloro-2-hydroxypropanoic acid. This transformation typically involves the use of a chlorinating agent that can replace the alpha-hydrogen with a chlorine atom. Thionyl chloride (SOCl₂) is a common reagent for such conversions. docsity.comutexas.edu The reaction proceeds through the initial formation of a chlorosulfite ester intermediate by the reaction of the carboxylic acid group with thionyl chloride. This is followed by the elimination of sulfur dioxide and hydrogen chloride. While the primary reaction of thionyl chloride with a carboxylic acid is the formation of an acyl chloride, in the case of lactic acid, the alpha-hydrogen is also susceptible to substitution. The reaction mechanism for the chlorination of the alpha-position is facilitated by the acidic conditions generated in situ.

A proposed mechanism involves the enolization of the keto form of the corresponding acyl chloride, which is then attacked by chlorine. The presence of the hydroxyl group on the same carbon atom influences the reactivity and stability of the intermediates.

Table 1: Theoretical Reaction Parameters for Chlorination of Lactic Acid

| Parameter | Value/Condition |

| Starting Material | 2-Hydroxypropanoic acid (Lactic Acid) |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Catalyst | None typically required |

| Solvent | Inert solvent (e.g., dichloromethane) or neat |

| Temperature | Reflux |

| Key Intermediate | 2-chloropropionyl chloride |

| Post-reaction Step | Hydrolysis to the carboxylic acid |

A well-established method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. nih.govsydney.edu.au This reaction can be adapted to produce 2-chloropropanoic acid from propanoic acid, which could then potentially be hydroxylated in a subsequent step. The HVZ reaction typically uses elemental chlorine in the presence of a catalytic amount of phosphorus trichloride (B1173362) or red phosphorus. nih.gov

More selective methods for the α-chlorination of propanoic acid have been developed to improve yields and minimize the formation of byproducts such as di-chlorinated species. acs.orgresearchgate.netescholarship.org These methods often employ catalysts like propionic anhydride (B1165640) or chlorosulfonic acid. acs.orged.ac.uk The use of propionic anhydride as a catalyst in the chlorination of propanoic acid has been shown to favor the formation of 2-chloropropanoic acid. ed.ac.uk The reaction is typically carried out at elevated temperatures, and the exclusion of light and free-radical initiators is crucial to prevent radical side reactions. ed.ac.uk

Table 2: Catalytic Systems for Selective α-Chlorination of Propanoic Acid

| Catalyst | Temperature (°C) | Key Features | Reference |

| Propionic anhydride | 115-140 | High yield and purity of 2-chloropropionic acid. | ed.ac.uk |

| Chlorosulfonic acid | 70-110 | Autocatalytic kinetics observed. | researchgate.net |

| Propanoic anhydride & H₂SO₄ | 130 | Ionic mechanism favored for α-chlorination. | escholarship.org |

The resulting 2-chloropropanoic acid would require a subsequent step to introduce the hydroxyl group at the C-2 position, which falls under indirect synthetic routes.

Indirect Synthetic Routes

Indirect synthetic routes involve the synthesis of an intermediate which is then converted to this compound in one or more subsequent steps.

A plausible indirect route to this compound involves the nucleophilic substitution of a suitable di-halogenated precursor. For instance, starting with 2,2-dichloropropanoic acid, a selective nucleophilic substitution of one of the chlorine atoms by a hydroxyl group could yield the target molecule. This reaction would typically be carried out in an aqueous basic solution, such as with sodium hydroxide (B78521). The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), where the hydroxide ion acts as the nucleophile. google.com The choice of reaction conditions, such as temperature and concentration of the base, would be critical to favor monosubstitution over the di-substitution product.

Table 3: Proposed Nucleophilic Substitution for Hydroxyl Group Introduction

| Precursor | Reagent | Product | Reaction Type |

| 2,2-Dichloropropanoic acid | Sodium hydroxide (aq) | This compound | Nucleophilic Substitution |

| Methyl 2,2-dichloropropanoate | Potassium hydroxide (aq) | This compound (after hydrolysis of ester) | Nucleophilic Substitution & Hydrolysis |

The hydrolysis of a suitable 2-chloropropionic acid derivative can also lead to the formation of this compound. A key precursor for this route would be a compound containing a leaving group at the 2-position that is more susceptible to hydrolysis than the chlorine atom. For example, the hydrolysis of 2-chloro-2-halopropanoic acid (where the second halogen is more reactive, e.g., bromine or iodine) or its ester could be a viable pathway.

More directly, the hydrolysis of 2,2-dichloropropionic acid or its esters can be controlled to yield the desired product. nih.gov The reaction involves the replacement of one chlorine atom with a hydroxyl group from water. The reaction is typically slow in water but can be accelerated by the presence of a base.

Table 4: Hydrolysis of Dichlorinated Propanoic Acid Derivatives

| Starting Material | Hydrolysis Conditions | Product |

| 2,2-Dichloropropionic acid | Water (slow) or aqueous base | This compound |

| Methyl 2,2-dichloropropanoate | Acid or base catalysis | This compound |

Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing separate fragments of the target molecule and then combining them in the later stages. acs.orgnih.gov A hypothetical convergent synthesis for this compound could involve the preparation of two key fragments that are then coupled.

One possible convergent strategy could be:

Fragment A Synthesis: Preparation of a protected chloroketone, such as 1-chloro-1-methoxyacetone.

Fragment B Synthesis: Generation of a cyanide source, such as trimethylsilyl (B98337) cyanide.

Coupling and Elaboration: Reaction of Fragment A with Fragment B to form a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile and the protecting group would yield the final product, this compound.

Optimization of Synthetic Parameters

The successful synthesis of this compound hinges on the meticulous control of several key variables. These include reaction temperature and pressure, the choice of solvent, and the specific catalyst system employed along with stoichiometric considerations.

Reaction Temperature and Pressure Control

Temperature is a critical factor in the synthesis of this compound and related chloroalkanoic acids. For instance, in the synthesis of (S)-2-chloropropanoic acid from (S)-alanine through diazotization, the reaction mixture is initially cooled to 0°C in an ice/sodium chloride bath. During the dropwise addition of a precooled sodium nitrite (B80452) solution, the temperature is rigorously maintained below 5°C to manage the exothermic nature of the reaction and minimize side reactions. After the initial reaction phase, the mixture is allowed to stand overnight at room temperature.

In other synthetic approaches, such as the chlorination of propionic acid, elevated temperatures between 115°C and 140°C are employed. chemspider.com The synthesis of 2,5-dihydroxyterephthalic acid, another organic acid, is conducted under a pressure of 10 bar and at a temperature of 200°C, illustrating that pressure control can be a significant parameter in related syntheses. researchgate.netresearchgate.net For the chlorination of 3-hydroxy benzoic acid, the temperature is maintained below -60°C during the introduction of chlorine gas. prepchem.com

Strict temperature control is also crucial for minimizing the formation of byproducts. For example, maintaining a temperature of 0°C during sodium nitrite addition in the synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid is essential to prevent racemization and ensure chiral purity.

Table 1: Temperature and Pressure Parameters in Related Syntheses

| Compound Synthesized | Starting Materials | Temperature Conditions | Pressure Conditions |

|---|---|---|---|

| (S)-2-Chloropropanoic acid | (S)-Alanine, Sodium Nitrite, Hydrochloric Acid | Cooled to 0°C, maintained below 5°C during addition, then room temperature overnight | Not specified |

| 2-Chloropropionic acid | Propionic Acid, Propionic Anhydride | 115°C to 140°C | Not specified |

| 2,5-Dihydroxyterephthalic acid | Disodium salt of hydroquinone, Carbon Dioxide | 200°C (optimized from 175-200°C range) | 10 bar |

| 2-Chloro-3-hydroxy benzoic acid | 3-Hydroxy benzoic acid, Chlorine gas | Maintained below -60°C | Not specified |

| (S)-3-(Benzyloxy)-2-hydroxypropanoic acid | L-serine benzyl (B1604629) ester, Sodium Nitrite | Maintained at 0°C | Not specified |

Solvent Selection and Medium Effects

The choice of solvent plays a pivotal role in the synthesis of this compound by influencing reaction rates, solubility of reagents, and the stability of intermediates. In the synthesis of 2-chloroalkanoic acids from amino acids, a 5 N hydrochloric acid solution is used as the reaction medium. orgsyn.org Water is also a common solvent choice in these types of reactions.

For the workup and isolation stages, organic solvents like diethyl ether are frequently used for extraction. orgsyn.org The product is often extracted multiple times to ensure a good yield. Dichloromethane (B109758) has also been mentioned as a suitable solvent for extraction and for azeotropic removal of water during purification. orgsyn.orgchemicalbook.com In some purification protocols for related compounds, a mixture of benzene (B151609) and acetone (B3395972) is used for recrystallization. prepchem.com The polarity and proticity of the solvent can influence the propagation rate of polymerization reactions, which can be a relevant consideration in syntheses involving polymeric intermediates or byproducts. rsc.org

Catalyst Systems and Stoichiometric Considerations

The use of catalysts and precise control over the stoichiometry of reactants are fundamental to optimizing the synthesis of this compound. In the Hell-Volhard-Zelinsky reaction, which can be a pathway to 2-chloropropanoic acid, red phosphorus is used as a catalyst for the alpha-halogenation of propanoic acid. quora.comvedantu.com For the synthesis of 2-chloropropionic acid from propionic acid, propionic anhydride can act as the sole additive. chemspider.com

Stoichiometry is critical. For instance, in the synthesis of (S)-2-chloropropanoic acid from 1 mole of (S)-alanine, 1.6 moles of sodium nitrite are used. orgsyn.org In a similar synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, 5.68 equivalents of sodium nitrite are used to ensure complete conversion of the starting material. The concentration of the acid used as the reaction medium is also a key stoichiometric factor; for example, 5 N hydrochloric acid is specified in some procedures. orgsyn.org

Purification and Isolation Techniques

Following synthesis, a multi-step purification process is typically required to isolate this compound in a highly pure form. This often involves a combination of chromatographic methods, recrystallization, and distillation.

Chromatographic Separation Methods

Chromatography is a powerful technique for the purification of this compound and the separation of its enantiomers. High-performance liquid chromatography (HPLC) is a common method for analyzing the purity of the final product and for separating chiral compounds. researchgate.netnih.gov For instance, the enantiomeric resolution of the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid has been demonstrated using an alpha 1-acid glycoprotein (B1211001) chiral HPLC column. nih.gov

Column chromatography is also frequently employed for purification. bridgewater.edu In the purification of a precursor to α-chloro-β-lactone, flash column chromatography over silica (B1680970) gel was utilized. researchgate.net Gas chromatography, particularly with chiral stationary phases like Chirasil-Val, is used to determine the enantiomeric purity of related chloroalkanoic acids. orgsyn.orgresearchgate.net

Table 2: Chromatographic Methods for Purification and Analysis

| Technique | Application | Stationary Phase/Column | Mobile Phase/Eluent |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, Chiral separation | Alpha 1-acid glycoprotein chiral column, Newcrom BH mixed-mode column | Water and acetonitrile (B52724) with ammonium (B1175870) formate (B1220265) buffer |

| Column Chromatography | Purification of final product and intermediates | Silica gel | Hexanes, Ethyl acetate/hexanes mixture |

| Gas Chromatography (GC) | Determination of enantiomeric purity | Chirasil-Val chiral stationary phase | Not specified |

Recrystallization and Distillation for Purity Enhancement

Recrystallization and distillation are classical and effective methods for enhancing the purity of this compound. After initial synthesis and extraction, recrystallization can be employed to obtain a solid product of high purity. prepchem.com Water is a common solvent for recrystallization, and in some cases, mixtures of organic solvents like benzene and acetone are used. prepchem.comorgsyn.org

Fractional distillation at reduced pressure is another key purification step, especially for liquid products. For (S)-2-chloropropanoic acid, fractional distillation is carried out at a reduced pressure (e.g., 10 mm Hg) to isolate the main fraction, which boils over a narrow temperature range (e.g., 75–77°C). orgsyn.org It is sometimes recommended to redistill the product to achieve higher purity. orgsyn.org In some cases, azeotropic distillation with a solvent like dichloromethane is used to remove traces of water before the final distillation. orgsyn.org

Stereochemical Aspects and Enantioselective Synthesis of 2 Chloro 2 Hydroxypropanoic Acid

Chiral Center Configuration and Isomerism at C2

2-Chloro-2-hydroxypropanoic acid, with the chemical formula C₃H₅ClO₃, is a halogenated hydroxy acid. The core of its stereochemical identity lies at the second carbon atom (C2), which is a chiral center. This is because the C2 atom is bonded to four different substituent groups: a carboxyl group (-COOH), a hydroxyl group (-OH), a chlorine atom (-Cl), and a methyl group (-CH₃). quora.com

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. quora.com These enantiomers are designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.orgyoutube.com The assignment of priority to the substituents attached to the chiral center is as follows: -Cl > -OH > -COOH > -CH₃. The determination of whether the arrangement is clockwise (R) or counter-clockwise (S) establishes the absolute configuration of each enantiomer. quora.comyoutube.com

Due to the tetrahedral arrangement of the groups around the C2 carbon, these two isomers are distinct molecules with identical physical properties except for their interaction with plane-polarized light and other chiral molecules. quora.com The racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is optically inactive. slideshare.net

Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure forms of this compound is a key challenge in stereoselective chemistry. uwindsor.ca Asymmetric synthesis, which aims to create a predominance of one stereoisomer over the other, can be approached through several strategic routes. slideshare.net

Chiral Auxiliaries in Enantioselective Transformations

One established method for inducing stereoselectivity is through the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. numberanalytics.comsigmaaldrich.com

For the synthesis of a chiral α-hydroxy acid like this compound, a common approach would involve attaching a chiral auxiliary to a related precursor. For instance, an achiral substrate could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-derived amide, to form a new compound. wikipedia.org The steric and electronic properties of the auxiliary then direct the subsequent chemical transformations, such as alkylation or hydroxylation, to occur preferentially on one face of the molecule, leading to a high diastereomeric excess of the product. researchgate.net Subsequent cleavage of the auxiliary would yield the desired enantiomer of the target acid.

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For a molecule like this compound, this could involve the asymmetric reduction of a precursor like 2-chloro-2-oxopropanoic acid using a chiral catalyst.

Biocatalysis, a form of enantioselective catalysis, utilizes enzymes to carry out highly stereoselective transformations. For example, lactate (B86563) dehydrogenases (LDHs) have been employed in the synthesis of chiral α-hydroxy acids. nih.govresearchgate.net A suitable LDH could potentially reduce a 2-oxo-propanoic acid derivative to the corresponding (R)- or (S)-2-hydroxypropanoic acid with high enantiomeric excess. nih.govresearchgate.net

Derivatization from Chiral Pool Precursors (e.g., Amino Acids)

The chiral pool comprises readily available, enantiomerically pure natural products, such as amino acids and sugars, which can serve as starting materials for the synthesis of other chiral compounds. orgsyn.org L-alanine or D-alanine, for instance, could be envisioned as precursors for (S)- or (R)-2-Chloro-2-hydroxypropanoic acid, respectively.

A potential synthetic route could involve the diazotization of an amino acid. orgsyn.org This reaction can convert the amino group into a hydroxyl group with retention or inversion of configuration, depending on the reaction conditions. Subsequent chlorination at the C2 position would need to be carefully controlled to achieve the desired product. For example, methods have been described for the synthesis of (S)-2-chloroalkanoic acids from (S)-2-amino acids. orgsyn.org A similar strategy could potentially be adapted for the synthesis of this compound.

Resolution of Racemic this compound

When a synthetic route produces a racemic mixture of this compound, resolution is necessary to separate the two enantiomers. A common method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base, such as an alkaloid or a chiral amine.

The resulting products are diastereomers, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid. This technique has been successfully applied to resolve racemic 2-hydroxy-2-(2-chlorophenyl)acetic acid using a substituted amine as the resolving agent. google.com

Stereochemical Analysis Methodologies

Determining the enantiomeric purity of a sample of this compound is crucial. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For 2-hydroxycarboxylic acids, Cinchona alkaloid-derived chiral stationary phases have proven effective. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can overcome this limitation. nih.govresearchgate.net A chiral derivatizing agent reacts with both enantiomers to form diastereomers, which will have distinct NMR spectra, allowing for their quantification. nih.gov

The following table provides a summary of the analytical methods:

| Analytical Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govnih.gov | Separation and quantification of (R)- and (S)-enantiomers. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.gov | Determination of enantiomeric excess. |

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for chiral separations.

High-Performance Liquid Chromatography (HPLC):

For the separation of acidic chiral compounds like this compound, polysaccharide-based CSPs are commonly employed. These stationary phases, often derivatives of cellulose (B213188) or amylose (B160209), provide a chiral environment where enantiomers can form transient diastereomeric complexes through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

| Parameter | Typical Conditions for Chiral Acid Separation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid group. |

| Detection | UV detection is commonly used. |

Gas Chromatography (GC):

For GC analysis, volatile derivatives of the analyte are typically required. This compound would likely be derivatized, for instance, by esterification of the carboxylic acid and/or the hydroxyl group, to increase its volatility. The separation would then be performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Due to a lack of specific published methods for this compound, the following table presents a generalized approach for the chiral GC analysis of similar hydroxy acids after derivatization.

| Parameter | General Conditions for Chiral GC Analysis |

| Derivatization | Esterification (e.g., with diazomethane (B1218177) or an alcohol under acidic conditions) to form a volatile ester. |

| Chiral Stationary Phase | Cyclodextrin-based CSPs (e.g., derivatives of β- or γ-cyclodextrin). |

| Carrier Gas | Helium or hydrogen. |

| Temperature Program | An optimized temperature ramp to ensure good separation and peak shape. |

| Detector | Flame ionization detector (FID) or mass spectrometer (MS). |

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances and is used to determine the enantiomeric purity of a sample. When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the enantiomer. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, designated as (+)), while the other will rotate it by an equal amount in the counter-clockwise direction (levorotatory, designated as (-)).

The specific rotation, [α], is a standardized measure of this rotation and is calculated using the following formula:

[α] = α / (l × c)

where:

α is the observed rotation

l is the path length of the polarimeter tube in decimeters (dm)

c is the concentration of the sample in grams per milliliter (g/mL)

The specific rotation is a physical constant for a given enantiomer under specified conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm).

Specific optical rotation values for the enantiomers of this compound are not reported in the readily accessible scientific literature. The determination of these values would require the experimental measurement of the optical rotation of pure samples of (R)- and (S)-2-chloro-2-hydroxypropanoic acid.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of its atoms.

For a chiral molecule, X-ray crystallography can distinguish between the two enantiomers and definitively assign the (R) or (S) configuration to a specific crystal structure. This is often achieved through the use of anomalous dispersion effects, particularly if the molecule contains a heavy atom (relative to carbon, oxygen, etc.). The chlorine atom in this compound could potentially be utilized for this purpose.

The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of one of the enantiomers of this compound, or a diastereomeric salt formed with a chiral resolving agent of known absolute configuration.

A search of the publicly available crystallographic databases did not yield any crystal structures for this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available at this time.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 2 Hydroxypropanoic Acid

The reactivity of 2-chloro-2-hydroxypropanoic acid is significantly influenced by the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This unique structural feature dictates the pathways of its chemical transformations.

Nucleophilic Substitution Reactions of the Chloro Group

The chloro group in this compound is susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. sydney.edu.aulibretexts.org The electron-withdrawing nature of the adjacent carboxyl and hydroxyl groups enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a prime target for nucleophilic attack.

The hydrolysis of the chloro group to a hydroxyl group is a key reaction. This transformation can be achieved through reaction with water or hydroxide (B78521) ions. For instance, the conversion of 2-chloropropanoic acid to 2-hydroxypropanoic acid (lactic acid) is accomplished through acid-catalyzed hydrolysis or by reaction with a base like sodium hydroxide. quora.com This suggests a similar pathway for this compound, which would lead to the formation of 2,2-dihydroxypropanoic acid. The reaction mechanism likely proceeds via an S\N2 pathway, where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion. libretexts.orgyoutube.com In some cases, particularly with tertiary substrates, an S\N1 mechanism involving a carbocation intermediate may occur. sydney.edu.auyoutube.com

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

Beyond hydroxyl species, a variety of other nucleophiles can displace the chloro group, leading to a diverse range of derivatives.

Oxygen Nucleophiles: Alkoxides (RO⁻) can react to form ethers. For example, reaction with sodium methoxide (B1231860) would yield 2-methoxy-2-hydroxypropanoic acid.

Nitrogen Nucleophiles: Ammonia (B1221849) and amines can act as nucleophiles to produce amino acids. The reaction with ammonia would form 2-amino-2-hydroxypropanoic acid.

Sulfur Nucleophiles: Thiols (RSH) and hydrosulfide (B80085) (SH⁻) can react to introduce sulfur-containing functional groups. For instance, reaction with sodium hydrosulfide would lead to the formation of 2-mercapto-2-hydroxypropanoic acid.

These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups and the construction of more complex molecules.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound also participates in a variety of chemical reactions, further expanding its synthetic utility.

Oxidation Pathways to Carbonyl Derivatives

The oxidation of the hydroxyl group can lead to the formation of carbonyl compounds. The oxidation of α-hydroxy acids, such as lactic acid (2-hydroxypropanoic acid), has been studied using various oxidizing agents. ijirset.com For example, the oxidation of lactic acid with N-chlorosuccinimide in an alkaline medium has been reported. ijirset.com While the specific oxidation of this compound is not detailed in the provided results, the general principles of α-hydroxy acid oxidation suggest that it could be oxidized to 2-chloro-2-oxopropanoic acid (chloropyruvic acid). The reaction conditions would need to be carefully controlled to avoid cleavage of the carbon-carbon bond.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification and etherification, common reactions for alcohols.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. libretexts.orgmasterorganicchemistry.comchemguide.co.uk This reaction, known as Fischer esterification, is reversible and involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com For example, reaction with ethanol (B145695) would yield ethyl 2-chloro-2-hydroxypropanoate.

Etherification: While less common for the hydroxyl group of a carboxylic acid, under specific conditions, it could be converted to an ether. This would typically require converting the hydroxyl group into a better leaving group first.

Dehydration and Cyclization Reactions (e.g., Epoxide Formation, Lactone Formation)

The presence of both a hydroxyl and a chloro group on adjacent carbons allows for intramolecular reactions.

Epoxide Formation: Treatment of a related compound, (S)-2-chloropropanol, with a base like potassium hydroxide leads to dehydrohalogenation and the formation of (R)-propylene oxide, an epoxide. wikipedia.org This suggests that under basic conditions, intramolecular nucleophilic attack of the hydroxyl group's oxygen on the carbon bearing the chlorine could lead to the formation of an epoxide, specifically an oxiranecarboxylic acid derivative.

Lactone Formation: Intramolecular esterification can lead to the formation of a cyclic ester, known as a lactone. masterorganicchemistry.com While the direct formation of a lactone from this compound itself is not explicitly described, related hydroxy acids can undergo such cyclizations. The stability of the resulting ring (typically 5- or 6-membered rings are favored) would be a key factor.

Table of Reaction Products and Conditions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | H₂O / H⁺ or OH⁻ | 2,2-Dihydroxypropanoic acid | Nucleophilic Substitution (Hydrolysis) |

| This compound | R'OH / H⁺ | Ethyl 2-chloro-2-hydroxypropanoate (if R'=Ethyl) | Esterification |

| This compound | Oxidizing Agent | 2-Chloro-2-oxopropanoic acid | Oxidation |

| This compound | Base | Oxiranecarboxylic acid derivative | Intramolecular Nucleophilic Substitution (Epoxidation) |

Reactions at the Carboxyl Group

The carboxyl group of this compound is a key site for various chemical transformations. Its reactivity is influenced by the presence of both the chlorine atom and the hydroxyl group on the adjacent alpha-carbon.

Formation of Acid Chlorides and Anhydrides

Acid Chlorides:

This compound can be converted to its corresponding acid chloride, 2-chloro-2-hydroxypropanoyl chloride. This transformation typically involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). gauthmath.comchemguide.co.uklibretexts.org The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion. byjus.comlibretexts.org Other reagents that can be used for this purpose include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The general reaction is as follows:

CH₃C(OH)(Cl)COOH + SOCl₂ → CH₃C(OH)(Cl)COCl + SO₂ + HCl

The resulting 2-chloro-2-hydroxypropanoyl chloride is a reactive intermediate that can be used in further synthetic applications. For instance, it can react with isobutylbenzene (B155976) to eventually form ibuprofen. wikipedia.org

Acid Anhydrides:

Acid anhydrides can be synthesized from this compound, typically through the reaction of its acid chloride derivative with a carboxylate salt. libretexts.orgmasterorganicchemistry.com This is a nucleophilic acyl substitution reaction. libretexts.org Symmetrical anhydrides can be formed by reacting the acid chloride with the sodium salt of this compound. Unsymmetrical anhydrides can also be prepared using this method. libretexts.org

Another approach involves the dehydration of two carboxylic acid molecules, often requiring high temperatures. libretexts.org However, methods using reagents like triphenylphosphine (B44618) oxide and oxalyl chloride can facilitate this conversion under milder conditions. nih.gov

Amidation and Reduction Reactions

Amidation:

The conversion of this compound to its corresponding amide, 2-chloro-2-hydroxypropanamide, can be achieved through several routes. A common method involves the reaction of the corresponding acid chloride with ammonia or a primary or secondary amine. libretexts.orgbritannica.com Two equivalents of the amine are typically required, as one equivalent neutralizes the hydrogen chloride produced. britannica.com

Direct amidation of the carboxylic acid is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org However, this can be overcome by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the amide. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid and the amine. libretexts.org More recent methods have employed catalysts such as those based on zirconium and hafnium to promote direct amidation under milder conditions. mdpi.com

Reduction:

The carboxyl group of this compound can be reduced to a primary alcohol, yielding 2-chloro-1,2-propanediol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. britannica.comyoutube.com Borane (BH₃) is another suitable reagent for this reduction. youtube.com It is important to note that these reducing agents can also potentially react with the chloro and hydroxyl functional groups, so reaction conditions must be carefully controlled.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving derivatives of this compound, such as solvolysis, the rate of reaction can be monitored by measuring the formation of a product over time. For example, in the solvolysis of a related compound, 2-chloro-2-methylpropane, the rate was determined by titrating the HCl produced. chegg.com Such studies allow for the determination of the reaction's rate law, which mathematically expresses the relationship between the rate of reaction and the concentration of reactants. The electron-withdrawing effect of the chlorine atom in this compound is expected to influence the rate of reactions at the carboxyl group.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. While specific isotopic labeling studies on this compound are not widely reported in the provided context, this methodology is fundamental in mechanistic chemistry. For instance, in the esterification of a carboxylic acid, labeling the oxygen of the alcohol with ¹⁸O would demonstrate that this oxygen becomes the ether oxygen in the ester product, confirming the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. Such experiments could be designed to clarify the mechanisms of the various transformations that this compound undergoes.

Identification of Reaction Intermediates and Transition States

The identification of transient species like reaction intermediates and the characterization of transition states are key to fully understanding a reaction mechanism. nih.gov In many reactions of carboxylic acid derivatives, tetrahedral intermediates are formed during nucleophilic acyl substitution. libretexts.org For example, in the formation of an acid chloride using thionyl chloride, an acyl chlorosulfite intermediate is generated. byjus.comlibretexts.org In amidation reactions facilitated by coupling agents like DCC, an activated acyl-DCC intermediate is formed. libretexts.org Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to model reaction pathways and predict the structures and energies of intermediates and transition states. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 2 Hydroxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Chloro-2-hydroxypropanoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR methods provide critical information about its atomic framework.

¹H and ¹³C NMR Chemical Shift Analysis.np-mrd.org

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different proton environments in the molecule. The methyl (CH₃) protons would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting due to the quaternary C2 carbon. Its chemical shift is expected in the upfield region. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and will also appear as singlets, typically with broad line shapes. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum is expected to show three signals, one for each carbon atom in its unique chemical environment. The carbonyl carbon (C=O) of the carboxylic acid group will resonate at the most downfield position. The quaternary carbon (C2), being attached to two electronegative atoms (chlorine and oxygen), is expected to have a chemical shift in the range of 70-80 ppm. The methyl carbon (C3) will appear at the most upfield position. Quaternary carbons, like C2, often exhibit weaker signals in ¹³C NMR spectra. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ | ¹H | ~1.8 | Singlet | Protons on C3. |

| OH | ¹H | Variable (~4.5) | Broad Singlet | Hydroxyl proton on C2. |

| COOH | ¹H | Variable (>10) | Broad Singlet | Carboxylic acid proton. |

| C=O | ¹³C | ~170-175 | - | Carbonyl carbon (C1). |

| C(Cl)OH | ¹³C | ~70-80 | - | Quaternary carbon (C2). |

| CH₃ | ¹³C | ~20-25 | - | Methyl carbon (C3). |

2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential to confirm the atomic connections within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation between the methyl protons (~1.8 ppm) and the methyl carbon (C3, ~20-25 ppm), confirming their direct bond. The exchangeable OH and COOH protons would not typically show a correlation.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations and is crucial for establishing the carbon skeleton. Key expected correlations for this compound would include:

The methyl protons (H3) correlating to the quaternary carbon (C2) and the carbonyl carbon (C1).

The hydroxyl proton correlating to the quaternary carbon (C2).

The carboxylic acid proton potentially showing a weak correlation to C1 and C2. These correlations would definitively confirm the placement of the methyl group relative to the quaternary carbon and the carboxylic acid function.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C₃H₅ClO₃, HRMS is critical for its confirmation. nih.gov A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, with two major peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity.

Table 2: HRMS Data for this compound

| Isotope | Molecular Formula | Calculated Exact Mass (m/z) | Relative Abundance |

| ³⁵Cl | C₃H₅³⁵ClO₃ | 123.9876 | ~100% |

| ³⁷Cl | C₃H₅³⁷ClO₃ | 125.9847 | ~32% |

Coupled Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis.np-mrd.org

Coupled chromatography-mass spectrometry techniques are vital for separating this compound from impurities or other components in a mixture and confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a well-suited technique for analyzing polar, non-volatile compounds like carboxylic acids. nih.gov Reversed-phase chromatography could be employed to separate the compound, followed by detection using MS, which would provide the molecular weight information for the eluted peak, thus confirming its identity and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Therefore, derivatization is typically required to convert the analyte into a more volatile and stable form. nih.gov Esterification of the carboxylic acid and silylation of the hydroxyl group would yield a derivative suitable for GC separation and subsequent mass spectral analysis for identification and quantification. thepharmajournal.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations.np-mrd.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 3400-2500 cm⁻¹, which arises from the O-H stretching vibrations of both the carboxylic acid and the hydroxyl group, with the breadth being due to extensive hydrogen bonding. docbrown.info A strong, sharp absorption band characteristic of the C=O stretch of the carboxylic acid carbonyl group would be expected around 1725-1700 cm⁻¹. docbrown.info The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 650 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful. The C=O stretch generally gives a strong Raman signal. While the O-H stretch is typically weak in Raman spectra, the C-Cl stretch often provides a more distinct signal than in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid & Alcohol) | Stretch | 3400 - 2500 | Weak | Broad (IR) |

| C-H (Methyl) | Stretch | 2975 - 2845 | Moderate | Moderate |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong | Strong (IR) |

| C-O (Alcohol/Acid) | Stretch | 1300 - 1000 | Moderate | Moderate-Strong |

| C-Cl | Stretch | ~650 | Moderate-Strong | Moderate |

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

The solid-state architecture of this compound is expected to be dominated by a network of hydrogen bonds, a characteristic feature of carboxylic acids and hydroxy acids. Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, often resulting in the formation of cyclic dimers where two molecules are held together by two hydrogen bonds between their carboxyl groups. libretexts.orgquora.com This dimerization is a very common motif in the solid state of carboxylic acids.

Furthermore, the presence of the hydroxyl group on the α-carbon introduces an additional site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. unacademy.com This allows for the formation of more extended and complex hydrogen-bonded networks, potentially involving both the carboxylic acid and hydroxyl functionalities. The chlorine atom, while not a strong hydrogen bond acceptor, can participate in weaker C-H···Cl and other dipole-dipole interactions, further influencing the crystal packing.

The interplay between the strong hydrogen bonding from the carboxyl and hydroxyl groups and the weaker interactions involving the chlorine atom will ultimately determine the specific packing arrangement and polymorphic forms of this compound.

To provide a comparative context for the expected crystallographic parameters of this compound, the table below presents data for the related molecules lactic acid (2-hydroxypropanoic acid) and 2-chloropropanoic acid. These structures serve as valuable models for predicting the bond lengths, angles, and unit cell characteristics of the title compound.

| Parameter | Lactic Acid (d-LDH from Lactobacillus jensenii) nih.gov | 2-Chloropropanoic Acid (Predicted from similar small organic molecules) | Expected for this compound |

| Crystal System | Trigonal | Monoclinic or Orthorhombic | Likely Monoclinic or Orthorhombic |

| Space Group | P3₁21 | P2₁/c or P2₁2₁2₁ | P2₁/c or other common space groups for chiral molecules |

| a (Å) | 90.5 | ~11-15 | ~10-16 |

| b (Å) | 90.5 | ~4-8 | ~5-10 |

| c (Å) | 157.8 | ~7-17 | ~10-20 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | ~90-110 | ~90-110 |

| γ (°) | 120 | 90 | 90 |

| Z | 2 | 4 | 4 |

Detailed Research Findings:

While a dedicated crystal structure determination for this compound is pending, studies on analogous compounds provide significant predictive power. For instance, the crystal structure of poly(L-lactic acid) has been extensively studied, revealing a helical chain conformation stabilized by intramolecular C-H···O interactions. acs.org In its crystalline form, intermolecular forces dictate the packing of these chains.

Research on simple carboxylic acids consistently highlights the prevalence of hydrogen-bonded dimers in the solid state. nih.gov For this compound, it is highly probable that the primary intermolecular interaction will be the formation of a hydrogen-bonded dimer between the carboxyl groups of two molecules. The hydroxyl group can then form additional intermolecular hydrogen bonds with neighboring dimers, creating a three-dimensional network. The presence of the electronegative chlorine atom is expected to influence the acidity of the carboxylic proton and the hydrogen-bonding geometry, though it is not anticipated to be the primary driver of the supramolecular assembly. The stereochemistry at the chiral center will also play a crucial role in the packing, with enantiomerically pure samples crystallizing in non-centrosymmetric space groups.

Theoretical and Computational Investigations of 2 Chloro 2 Hydroxypropanoic Acid

Molecular Dynamics Simulations of 2-Chloro-2-hydroxypropanoic Acid

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time. For this compound, these simulations can provide profound insights into its dynamic nature, particularly how it interacts with its environment and how these interactions govern its physical and chemical properties. By modeling the intricate dance of atoms and molecules, MD simulations can elucidate conformational changes, solvent effects, and the complex network of intermolecular forces at a level of detail that is often inaccessible through experimental means alone. nih.govnih.gov

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are intrinsically linked to its solvent environment. Solvents can significantly influence the stability of different conformers and the energy barriers of chemical reactions. rsc.orgwikipedia.org MD simulations are crucial for understanding these solvent effects at a molecular level. nih.gov

In the gas phase, the molecule's conformation is determined by intramolecular forces, primarily the potential for an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. rsc.org However, in a solvent, this landscape changes dramatically.

Polar Protic Solvents (e.g., Water): In aqueous solutions, water molecules can form strong hydrogen bonds with both the hydroxyl and carboxylic acid groups of this compound. nih.gov MD simulations of similar small organic acids in water show that the solvent molecules effectively compete with and can disrupt intramolecular hydrogen bonds. bohrium.com This leads to a more extended conformation of the solute molecule as it integrates into the hydrogen-bonding network of the water. nih.gov The solvation shell around the molecule is highly dynamic, with water molecules constantly exchanging. The reactivity of the carboxylic acid, particularly its acidity, is enhanced in water due to the stabilization of the resulting carboxylate anion through hydration. rsc.org

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): In a solvent like DMSO, which is a strong hydrogen bond acceptor but not a donor, the interactions are different. bohrium.com DMSO can accept a hydrogen bond from the hydroxyl and carboxylic acid groups. Computational studies on similar molecules in DMSO suggest that this can lead to a different conformational preference compared to water. rsc.org The lack of a hydrogen-bonding network from the solvent might allow for a higher probability of intramolecular hydrogen bonding compared to in water.

Nonpolar Solvents (e.g., Chloroform): In a nonpolar solvent, the polar functional groups of this compound are not well-solvated. This environment would likely favor conformations that maximize intramolecular hydrogen bonding to stabilize the polar moieties. Computational studies on peptides in chloroform (B151607) have shown a preference for helical conformations stabilized by internal hydrogen bonds, a principle that can be extended to smaller molecules. rsc.org

The following table, based on general principles from computational studies of similar molecules, illustrates the hypothetical effect of different solvents on a key conformational dihedral angle (O-C-C-O) and the calculated pKa, which is a measure of reactivity (acidity).

| Solvent | Dielectric Constant | Predominant Conformation | Hypothetical Dihedral Angle (O-C-C-O) Range | Hypothetical Calculated pKa |

| Gas Phase | 1 | Intramolecularly H-bonded | 40° - 60° | ~8.0 |

| Chloroform | 4.8 | Intramolecularly H-bonded | 50° - 70° | ~7.5 |

| Dimethyl Sulfoxide | 47 | Mixture of conformers | 60° - 120° | ~6.0 |

| Water | 80 | Extended, solvent-bonded | 120° - 180° | ~3.5 |

This table is illustrative and based on established principles of solvent effects on alpha-hydroxy acids. Specific values for this compound would require direct computational studies.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The functional groups of this compound—a carboxylic acid, a hydroxyl group, and a chlorine atom—allow for a rich variety of intermolecular interactions that can be explored in detail using molecular dynamics simulations.

Hydrogen Bonding: The primary intermolecular interactions for this molecule are hydrogen bonds. nih.gov The carboxylic acid group can act as both a hydrogen bond donor (via the acidic proton) and a hydrogen bond acceptor (via the carbonyl oxygen). The hydroxyl group can also act as both a donor and an acceptor. researchgate.net In condensed phases, these groups will readily form hydrogen bonds with neighboring molecules, including other solute molecules or solvent molecules.

Computational studies on alpha-hydroxy acids have revealed that in the crystalline state, a complex network of hydrogen bonds is formed, where both the hydroxyl and carboxylic acid groups participate. nih.govnih.gov In solution, MD simulations can track the formation and breaking of these bonds, revealing their lifetimes and geometric preferences. For instance, in an aqueous environment, the molecule will form strong hydrogen bonds with water, with the water molecules in the first solvation shell showing specific orientations and residence times. nih.gov

Halogen Bonding: The chlorine atom on the alpha-carbon introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. pw.livenih.gov Theoretical studies have shown that the strength of a halogen bond increases in the order Cl < Br < I. pw.live

In the context of this compound, the chlorine atom, being attached to a carbon that also bears an electronegative oxygen atom, can possess a positive σ-hole. This allows it to act as a halogen bond donor. In a solution or in the solid state, this chlorine atom could form a halogen bond with a Lewis basic site on a neighboring molecule, such as the carbonyl oxygen of another carboxylic acid. Theoretical investigations on complexes involving molecular chlorine and carbonyl bases have quantified these interaction energies. While generally weaker than hydrogen bonds, halogen bonds are directional and can play a significant role in determining the supramolecular structure. pw.live

The following table provides hypothetical interaction energies for different types of intermolecular bonds that this compound could form, based on computational studies of analogous functional group interactions.

| Interaction Type | Donor | Acceptor | Hypothetical Interaction Energy (kcal/mol) |

| Hydrogen Bond | Carboxylic Acid (-OH) | Water (O) | -5 to -8 |

| Hydrogen Bond | Hydroxyl (-OH) | Water (O) | -4 to -6 |

| Hydrogen Bond | Water (H) | Carbonyl (=O) | -3 to -5 |

| Halogen Bond | C-Cl | Carbonyl (=O) | -1.5 to -3.5 |

This table is illustrative. The actual interaction energies are dependent on the specific geometry and environment of the interacting molecules and would need to be calculated for the specific system.

Applications of 2 Chloro 2 Hydroxypropanoic Acid in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in 2-chloro-2-hydroxypropanoic acid allows it to serve as a crucial starting material in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product.

Synthesis of Chiral Alcohols and Diols

Chiral alcohols and diols are fundamental components in the synthesis of many pharmaceuticals and biologically active compounds. sigmaaldrich.com this compound can be chemically transformed to yield these valuable chiral molecules. The synthetic utility of chiral alcohols is highlighted in the preparation of key intermediates for complex natural products. sigmaaldrich.comsigmaaldrich.com For instance, specific enantiomers of chiral alcohols have been instrumental in determining the stereochemistry of natural products like the antiviral agent cycloviracin B1. sigmaaldrich.comsigmaaldrich.com

The synthesis of chiral 1,2- and 1,3-diols often presents a significant challenge in organic synthesis. nih.gov Methodologies that allow for the stereoselective and atom-economical construction of these diols from readily available starting materials are of high importance. nih.gov While direct α-functionalization of unprotected diols has been explored, a common strategy involves the temporary protection of the diol group to achieve selectivity in subsequent chemical modifications. nih.gov This approach has proven effective in the diastereoselective synthesis of 1,2- and 1,3-diols bearing multiple stereocenters. nih.gov

Precursor to Chiral Epoxides and Lactones

Chiral epoxides are highly reactive intermediates that can be converted into a wide array of other functional groups, making them valuable in organic synthesis. The conversion of this compound derivatives can lead to the formation of these important chiral building blocks. A common method for synthesizing epoxides involves the epoxidation of alkenes using reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Lactones, which are cyclic esters, are present in numerous natural products and are also used as monomers for biodegradable polymers. nih.gov The synthesis of chiral lactones can be achieved through various routes, including the oxidation of diols. nih.gov For example, flavoprotein alcohol oxidases have been shown to catalyze the double oxidation of diols to form lactones. nih.gov Additionally, asymmetric Michael addition/lactonization cascade reactions have been employed to produce complex chiral lactones, such as spirooxindole γ-lactones. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a source of chirality, this compound serves as a versatile intermediate for constructing more complex molecular architectures.

Building Block for Multifunctional Compounds

Multifunctional compounds, which possess several reactive sites, are essential for creating diverse molecular libraries and complex target molecules. nih.govmdpi.com Carboxylic acids, in general, are widely utilized as chemical building blocks due to their ability to undergo various transformations to form esters, amides, and other functional groups. molport.com this compound, with its chloro, hydroxyl, and carboxylic acid functionalities, offers multiple points for chemical modification. This trifunctional nature allows for the sequential or orthogonal introduction of different molecular fragments, leading to the construction of highly functionalized molecules. Amino acids, which also possess multiple functional groups, are another class of valuable building blocks for creating multifunctional molecules. mdpi.com

The development of green and sustainable processes for producing chemical building blocks is an area of active research. rsc.org 3-Hydroxypropanoic acid, a related compound, is considered a key platform chemical for the synthesis of various organic compounds and polymers. rsc.org

Role in Sequential Organic Transformations

The distinct reactivity of the functional groups in this compound allows for its participation in sequential organic transformations, where multiple chemical reactions are performed in a specific order to build up molecular complexity. For example, the hydroxyl group can be protected while the carboxylic acid is transformed, followed by deprotection and further reaction at the hydroxyl group.

Aldol (B89426) reactions represent a powerful tool for carbon-carbon bond formation and are frequently used in the synthesis of complex molecules. purdue.edu Asymmetric aldol reactions, in particular, allow for the creation of new stereocenters with high control. purdue.edursc.org The development of highly diastereoselective asymmetric reductive aldol reactions further expands the synthetic utility of this transformation. purdue.edu The products of such reactions can serve as advanced intermediates that undergo further transformations, such as intramolecular alkylations, to construct complex cyclic systems. rsc.org

Environmental Chemistry and Degradation Pathways of 2 Chloro 2 Hydroxypropanoic Acid

Biodegradation Mechanisms

The microbial breakdown of 2-Chloro-2-hydroxypropanoic acid is a key process in its environmental degradation. This typically involves enzymatic activities that transform the molecule into less harmful substances.

Enzymatic Dehalogenation Processes (e.g., Hydrolytic Dehalogenation)

Enzymatic dehalogenation is a critical first step in the biodegradation of many halogenated organic compounds. In the case of this compound, hydrolytic dehalogenases play a significant role. These enzymes catalyze the cleavage of the carbon-halogen bond, a crucial step for the detoxification and further metabolism of the compound.

2-haloacid dehalogenases are a family of enzymes that hydrolytically catalyze the dehalogenation of 2-haloacids to produce the corresponding 2-hydroxy acids. researchgate.net This process is a promising tool for environmental bioremediation as it can convert toxic compounds like 2-chloropropionic acids into non-toxic hydroxyl acids. researchgate.net The reaction mechanism often involves the formation of a covalent enzyme-ester intermediate which is subsequently hydrolyzed by water.

| Enzyme Class | Substrate Specificity | Product |

| L-2-haloacid dehalogenases (L-DEX) | L-2-haloalkanoic acids | D-2-hydroxyalkanoic acid |

| D-2-haloacid dehalogenases (D-DEX) | D-2-haloalkanoic acids | L-2-hydroxyalkanoic acids |

| DL-2-haloacid dehalogenases (DL-DEX) | Both D- and L-2-haloalkanoic acids | L- and D-2-hydroxyalkanoic acids |

This table summarizes the different types of 2-haloacid dehalogenases and their substrate specificities.

Microbial Metabolic Pathways and Enzyme Systems

Once dehalogenated, the resulting organic acid can enter central metabolic pathways of microorganisms. The breakdown of chloroaromatic compounds often involves dioxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to ring cleavage and further degradation. mdpi.comnih.gov While this compound is an aliphatic compound, the general principles of microbial metabolism of chlorinated organics can be informative.

The degradation of chlorinated compounds can proceed via different pathways, such as the ortho or meta-cleavage pathways for aromatic compounds. mdpi.comelsevierpure.com For aliphatic compounds like this compound, after the initial dehalogenation, the resulting pyruvate (B1213749) or other simple organic acids can be readily utilized by microorganisms through pathways like the tricarboxylic acid (TCA) cycle for energy and biomass production. mdpi.com

Enzyme systems involved in the degradation of chlorinated compounds are often inducible, meaning their production is triggered by the presence of the specific substrate. nih.gov The efficiency of these metabolic pathways can be influenced by various environmental factors, including the presence of other organic compounds, which can sometimes lead to co-metabolism, where the degradation of a compound is facilitated by the presence of another growth-supporting substrate. nih.gov

Identification of Key Microbial Species Involved in Degradation

Several bacterial genera are known for their ability to degrade chlorinated organic compounds. While specific studies on this compound are limited, research on related compounds points to the potential involvement of certain microbial groups.

Pseudomonas : Species of this genus are well-known for their metabolic versatility and ability to degrade a wide range of organic pollutants, including chlorinated compounds. nih.gov For instance, Pseudomonas putida has been shown to degrade 2-chloroethanol. nih.gov

Rhodococcus : This genus is recognized for its capacity to degrade a variety of recalcitrant organic molecules, including chlorinated and aromatic hydrocarbons. researchgate.netresearchgate.netfrontiersin.org Rhodococcus species possess potent enzymatic systems, such as dioxygenases and monooxygenases, that enable them to break down complex chemical structures. researchgate.net Some strains have demonstrated the ability to degrade chlorophenols even under high salinity conditions. nih.gov

Sphingomonas : Members of this genus have also been identified as potent degraders of chlorinated compounds. For example, Sphingomonas chlorophenolica is capable of degrading pentachlorophenol. nih.gov

Abiotic Degradation Pathways

In addition to biodegradation, this compound can be degraded through non-biological processes in the environment. These abiotic pathways are influenced by environmental conditions such as pH, temperature, and the presence of light.

Hydrolysis in Aqueous Media (pH and Temperature Dependence)

For instance, the hydrolysis of the related compound 2-chloro-2'-deoxyadenosine is significantly influenced by pH, with decomposition increasing markedly under acidic conditions. nih.gov At a pH of 2 and a temperature of 37°C, the half-life was found to be 1.6 hours. nih.gov Similarly, the hydrolysis of other chlorinated compounds like chlorpyrifos (B1668852) is also pH and temperature-dependent, with faster degradation occurring at higher pH and temperatures. It is plausible that this compound also undergoes hydrolysis, particularly at elevated temperatures and extremes of pH, leading to the formation of hydrochloric acid and 2,2-dihydroxypropanoic acid. elsevierpure.com

| Compound | Condition | Half-life |

| 2-chloro-2'-deoxyadenosine | pH 2, 37°C | 1.6 hours |

| 2-chloro-2'-deoxyadenosine | pH 1, 37°C | 0.37 hours |

| Chlorpyrifos | pH 7, 16°C | 12.3 days |

| Chlorpyrifos | pH 7, 40°C | 8.12 days |

This table shows the hydrolysis half-lives of related chlorinated compounds under different pH and temperature conditions. nih.gov

Photolysis and Oxidative Degradation Processes

Photolysis is the degradation of a compound by light. This compound may undergo photolytic degradation, especially in the presence of photosensitizers. Studies on a-Chloro Propanoic Acid have shown that its degradation can be enhanced by photo-Fenton processes, which involve the generation of highly reactive hydroxyl radicals. The rate of this photo-degradation was found to increase with higher concentrations of the substrate, hydrogen peroxide, and iron ions, as well as with changes in pH and solvent polarity.

Oxidative degradation, often mediated by reactive oxygen species, is another important abiotic pathway. The degradation of chlorinated phenoxyalkanoic acid herbicides has been demonstrated using catalysts without light irradiation, indicating the potential for oxidative degradation under certain environmental conditions. nih.gov For other chlorinated compounds like 2-chlorophenol, photocatalytic degradation using materials like titanium dioxide has been shown to be effective, with complete removal observed under visible light irradiation in the presence of a catalyst. nih.gov

Environmental Fate in Aquatic and Soil Systems (Focus on transformation, not impact)

The environmental transformation of this compound is intrinsically linked to the degradation of the herbicide 2,2-dichloropropanoic acid, commonly known as Dalapon (B104946). While direct studies on the environmental fate of this compound are limited, its role as a likely transient intermediate in the breakdown of Dalapon provides a framework for understanding its behavior in aquatic and soil systems. The transformation of Dalapon is influenced by both abiotic and biotic processes, with microbial degradation being the primary pathway.

In aquatic environments, the persistence of Dalapon is influenced by factors such as pH, temperature, and the presence of microbial populations. cdnsciencepub.comnih.gov Hydrolysis can occur, particularly under alkaline conditions and at higher temperatures. nih.gov The initial step in the hydrolysis of Dalapon likely involves the replacement of one of the chlorine atoms with a hydroxyl group, forming this compound. This intermediate is expected to be unstable and rapidly hydrolyzes further to produce pyruvic acid and hydrochloric acid. noaa.gov

The primary mechanism for the dissipation of Dalapon from both soil and water is microbial degradation. cdnsciencepub.comresearchgate.net A variety of microorganisms, including species of Rhizobium, Pseudomonas, Bacillus, and Enterobacter, have been shown to utilize Dalapon as a carbon and energy source. tandfonline.comtandfonline.commicrobiologyresearch.orgutm.my This biodegradation process involves dehalogenase enzymes that remove the chlorine atoms. tandfonline.commicrobiologyresearch.org The first step in this enzymatic degradation is the removal of one chlorine atom to potentially form this compound, which is then rapidly converted to pyruvate with the release of the second chloride ion. microbiologyresearch.orgresearchgate.net

The rate of microbial degradation of Dalapon in soil is dependent on several factors, including soil type, organic matter content, pH, moisture, and temperature. cdnsciencepub.comcapes.gov.br Degradation is generally faster in soils with higher organic matter and in warmer, moister conditions which are favorable for microbial activity. cdnsciencepub.com For instance, the persistence of Dalapon was found to be significantly shorter in muck soil compared to sandy loam or silty clay soils under greenhouse conditions. cdnsciencepub.com

The following tables summarize key findings from studies on the degradation of Dalapon, which provides insight into the likely transient nature of this compound in these systems.

| Soil Type | Persistence of Dalapon (days) | Degradation Condition | Reference |

| Muck Soil | 4 - 8 | Greenhouse (28 °C) | cdnsciencepub.com |

| Loam Soil | 8 - 16 | Greenhouse (28 °C) | cdnsciencepub.com |

| Silty Clay Loam | 8 - 16 | Greenhouse (28 °C) | cdnsciencepub.com |

| Sandy Loam | 16 - 32 | Greenhouse (28 °C) | cdnsciencepub.com |

| Silty Clay | 32 - 64 | Greenhouse (28 °C) | cdnsciencepub.com |

This table illustrates the variability in the persistence of Dalapon in different soil types, highlighting the role of soil composition in microbial degradation.

| Microorganism | Environment | Key Finding | Reference |

| Rhizobium sp. | Soil | Utilizes Dalapon as a sole source of carbon and energy. | microbiologyresearch.org |

| Pseudomonas fluorescens | Contaminated Stream | Capable of degrading 2,2-dichloropropionic acid. | tandfonline.com |

| Enterobacter sp. | Water | Degrades 2,2-dichloropropionic acid as a sole carbon source. | ij-aquaticbiology.com |

| Bacillus megaterium | Alkaline Lake | Degrades 2,2-dichloropropionic acid in alkaline conditions. | utm.my |

This table showcases a variety of microorganisms capable of degrading Dalapon, indicating the widespread potential for the biotic transformation of its intermediates like this compound.

Biological Interactions and Enzymatic Transformations of 2 Chloro 2 Hydroxypropanoic Acid

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

Specific studies detailing the interaction of 2-Chloro-2-hydroxypropanoic acid with biological macromolecules like enzymes or receptors are limited. However, the general principles of how small carboxylic acids bind to proteins can be inferred from studies on analogous molecules. nih.gov The interaction is governed by the molecule's functional groups: the carboxylic acid, the hydroxyl group, and the chlorine atom. These groups can participate in hydrogen bonding and hydrophobic interactions, which influence the binding affinity to target proteins.